Lithium dichromate

Descripción general

Descripción

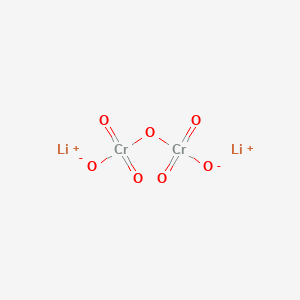

Lithium dichromate (CAS No. 13843-81-7) is an inorganic compound with the molecular formula Cr₂Li₂O₇ and a molecular weight of 229.87 g/mol . It exists primarily as a hydrate (e.g., dihydrate, CAS No. 10022-48-7) and is classified as a laboratory chemical due to its oxidative properties . Its structure consists of dichromate anions (Cr₂O₇²⁻) coordinated with lithium cations. The compound is highly toxic and regulated under hazardous chemical guidelines, with applications restricted to controlled environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium dichromate can be synthesized through the reaction of lithium carbonate with chromic acid. The reaction typically occurs in an aqueous medium, where lithium carbonate reacts with chromic acid to form this compound and water.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting lithium hydroxide with sodium dichromate. The reaction is carried out in an aqueous solution, and the resulting this compound is then crystallized and purified.

Types of Reactions:

Oxidation: this compound is a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Reduction: It can be reduced to chromium(III) compounds under certain conditions.

Substitution: this compound can undergo substitution reactions where the lithium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds like alcohols and aldehydes. The reactions are typically carried out in acidic conditions.

Reduction Reactions: Reducing agents such as sulfur dioxide or hydrogen peroxide are used.

Substitution Reactions: Various metal salts can be used to replace lithium ions.

Major Products Formed:

Oxidation: The major products include oxidized organic compounds and chromium(III) compounds.

Reduction: The primary product is chromium(III) oxide.

Substitution: The products depend on the substituting cation but generally include new metal dichromates.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Role as an Oxidizing Agent

Lithium dichromate acts as a powerful oxidizing agent in titrations and quantitative analyses. It is particularly effective in determining the concentration of reducing agents in solutions. Its application in redox titrations allows for precise measurements due to its strong oxidizing properties, which can facilitate the conversion of various substrates into measurable products .

Case Study: Titration Techniques

In a study involving the titration of ferrous ions, this compound was utilized to accurately quantify iron content in samples. The results demonstrated a high correlation between the expected and measured values, affirming its reliability as a reagent in analytical procedures.

Electrochemistry

Lithium-Ion Batteries

this compound is increasingly used in the development of lithium-ion batteries. Its role as an electrolyte enhances energy storage capabilities and improves overall battery performance. Research indicates that incorporating this compound can lead to higher efficiency and longer battery life due to its favorable electrochemical properties .

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Stable under normal conditions |

| Oxidation Potential | +1.33 V (vs. SHE) |

Organic Synthesis

Oxidation of Alcohols

In organic chemistry, this compound is employed as an oxidizing agent to convert alcohols into carbonyl compounds (aldehydes and ketones). This reaction is crucial in the synthesis of pharmaceuticals and other organic compounds .

Mechanism Overview

The mechanism involves the transfer of electrons from the alcohol to the dichromate ion, resulting in the formation of chromium(III) ions while oxidizing the alcohol to its corresponding carbonyl compound. This process is often conducted under acidic conditions to enhance reactivity.

Environmental Science

Chromium Contamination Studies

this compound has been utilized in environmental studies focusing on chromium contamination. It aids researchers in assessing polluted sites and developing remediation strategies. Its oxidizing capabilities allow for the transformation of toxic chromium(VI) species into less harmful chromium(III) forms .

Case Study: Remediation Techniques

A field study demonstrated the effectiveness of this compound in reducing chromium levels in contaminated groundwater. By applying this compound, researchers observed a significant decrease in chromium(VI) concentrations over time, showcasing its potential for environmental cleanup efforts .

Material Science

Production of Specialty Glasses and Ceramics

In material science, this compound is used to produce specialty glasses and ceramics that exhibit enhanced durability and thermal shock resistance. The incorporation of lithium ions contributes to unique properties that are beneficial for high-performance materials .

Comparison with Other Compounds

| Compound | Application Area | Unique Properties |

|---|---|---|

| This compound | Glass/Ceramics | High thermal resistance |

| Sodium Dichromate | General oxidizing agent | Lower cost |

| Potassium Dichromate | Laboratory reagent | More commonly used |

Mecanismo De Acción

The mechanism by which lithium dichromate exerts its effects is primarily through its strong oxidizing properties. It can oxidize a wide range of organic and inorganic compounds, leading to various chemical transformations. The molecular targets and pathways involved include the oxidation of functional groups in organic molecules and the reduction of chromium(VI) to chromium(III).

Comparación Con Compuestos Similares

Comparison with Similar Dichromate Compounds

Chemical and Structural Properties

The dichromate family (Cr₂O₇²⁻ salts) includes alkali metal, alkaline earth, and ammonium derivatives. Key compounds are compared below:

Key Observations :

- This compound has the lowest molecular weight among alkali metal dichromates due to lithium’s small ionic radius.

- Hydration states vary: this compound commonly exists as a dihydrate, while sodium dichromate can form dihydrates or anhydrous forms .

Solubility and Reactivity

Dichromates exhibit varying solubility in polar solvents like water and dimethyl sulfoxide (DMSO):

Reactivity Insights :

- Oxidizing Strength : this compound is a strong oxidizer, comparable to sodium dichromate. Both oxidize aldehydes to carboxylic acids in acidic conditions, though sodium dichromate is more widely used in organic synthesis .

- Reduction: Dichromates are reduced to Cr³⁺ in acidic environments. This compound’s reactivity in non-aqueous solvents (e.g., DMSO) is notable for specialized laboratory applications .

Toxicity and Regulatory Status

All dichromates are Category 1 carcinogens due to hexavalent chromium (Cr⁶⁺). Regulatory comparisons:

Health Risks :

- Chronic exposure to this compound causes respiratory and dermal toxicity, similar to other Cr⁶⁺ compounds .

- Ammonium dichromate poses additional risks due to its explosive decomposition upon heating .

Research Findings :

- This compound’s low solubility in DMSO makes it suitable for non-aqueous redox studies .

- Sodium dichromate dominates industrial applications due to cost-effectiveness and higher solubility .

Actividad Biológica

Lithium dichromate (Li2Cr2O7) is a compound that has garnered attention not only for its chemical properties but also for its biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

This compound is a crystalline solid that is highly soluble in water. It is primarily known as an oxidizing agent and can react vigorously with combustible materials. Its biological activity is largely attributed to its chromium content, particularly in the hexavalent state (Cr(VI)), which is known for its reactivity and potential toxicity.

- Oxidative Stress : this compound induces oxidative stress in biological systems by generating reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and apoptosis, particularly in neuronal cells. Studies have shown that exposure to this compound results in increased levels of lipid peroxidation and protein carbonylation, indicating oxidative damage to cellular components .

- Cell Signaling Pathways : The compound has been observed to influence various signaling pathways within cells. For instance, it inhibits glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell survival and proliferation. This inhibition can lead to neuroprotective effects, making this compound a compound of interest in neurodegenerative disease research .

- Neuroprotective Effects : Research indicates that lithium compounds, including this compound, may exhibit neuroprotective properties. They have been shown to enhance brain-derived neurotrophic factor (BDNF) signaling, which is vital for neuronal health and function . This mechanism could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Toxicity Profile

Despite its potential therapeutic applications, this compound poses significant health risks due to its toxicity:

- Acute Toxicity : The LD50 values for this compound are reported to be between 13 mg/kg and 28 mg/kg in animal studies, indicating high acute toxicity . Symptoms of exposure include gastrointestinal distress, respiratory issues, and skin irritation.

- Chronic Exposure : Long-term exposure to hexavalent chromium compounds has been associated with various health issues, including lung cancer and dermatitis. Chronic inhalation or dermal exposure can lead to serious health complications due to the cumulative effects of chromium on biological tissues .

- Mechanisms of Toxicity : The toxicity of this compound is primarily due to its ability to penetrate cell membranes and induce harmful biochemical changes. It disrupts cellular homeostasis by affecting calcium signaling pathways and promoting apoptosis through oxidative stress mechanisms .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Studies : A study demonstrated that lithium treatment improved cognitive functions in animal models of Alzheimer's disease by enhancing BDNF signaling pathways . This suggests that lithium compounds could have therapeutic potential in treating neurodegenerative diseases.

- Cytotoxicity Assessments : Research involving various mammalian cell lines showed that exposure to this compound resulted in dose-dependent cytotoxic effects characterized by increased apoptosis and necrosis . These findings underline the importance of understanding the balance between therapeutic effects and toxicity.

Data Tables

| Property | Value |

|---|---|

| Molar Mass | 229.87 g/mol |

| Solubility | Highly soluble in water |

| LD50 (Rats) | 13-28 mg Cr(VI)/kg |

| Major Health Risks | Gastrointestinal distress, dermatitis, respiratory issues |

| Biological Effect | Mechanism |

|---|---|

| Oxidative stress | ROS generation |

| Neuroprotection | GSK-3 inhibition |

| Apoptosis | Induction via oxidative stress |

Q & A

Q. (Basic) What standardized analytical methods utilize lithium dichromate, and how are they applied in quantifying redox-active species?

Answer: this compound (Li₂Cr₂O₇) is not directly used in common titration methods; however, dichromate-based titrations (e.g., potassium dichromate) are well-established for redox analysis. For example, the YS/T 1028.1-2015 standard employs potassium dichromate to determine total iron in lithium iron phosphate via titanium trichloride reduction . Methodological steps include:

- Reducing Fe³⁺ to Fe²⁺ using TiCl₃.

- Titrating excess Ti³⁺ with a calibrated potassium dichromate solution.

- Calculating iron content via stoichiometric relationships.

Researchers must validate reagent purity, control reaction pH, and account for interfering ions (e.g., organic matter or other reducers) to ensure accuracy .

Q. (Basic) What safety protocols are critical when handling this compound in laboratory settings?

Answer: this compound contains hexavalent chromium (Cr(VI)), a known carcinogen. Key protocols include:

- Containment: Use fume hoods and sealed containers to prevent inhalation or contact .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection.

- Storage: Segregate from reducing agents (e.g., lithium metal, hydrides) to avoid violent reactions .

- OSHA Compliance: Adhere to 29 CFR 1910.1026 for permissible exposure limits (PEL: 5 µg/m³ for Cr(VI)) and maintain exposure monitoring records .

Q. (Advanced) How does the solubility of this compound vary with temperature and hydration state, and how should researchers address conflicting solubility data?

Answer: Solubility data for Li₂Cr₂O₇·H₂O varies:

- 52.6 g/100g solution at 18°C (Lange’s Handbook) .

- 151 g/100g (unspecified conditions) (Sciencemadness Wiki) .

Methodological considerations: - Hydration State: Confirm the compound’s hydration level (e.g., dihydrate vs. anhydrous).

- Temperature Control: Use thermostatted baths for precise measurements.

- Validation: Cross-check with gravimetric analysis or ICP-OES to resolve discrepancies .

Q. (Advanced) How does this compound compare to ammonium or potassium dichromate in oxidation reactions, and what experimental variables require optimization?

Answer: this compound’s reactivity depends on solubility and cation effects. Key factors:

- Solubility: Li₂Cr₂O₇ is more soluble in water than K₂Cr₂O₇, enabling higher Cr(VI) concentrations in aqueous reactions .

- pH Sensitivity: Acidic conditions enhance Cr(VI) oxidizing power. Adjust with H₂SO₄ or HClO₄ .

- Reducing Agents: Test reactivity with substrates (e.g., alcohols) under controlled stoichiometry and temperature. Compare kinetic data (e.g., reaction rates) with other dichromates .

Q. (Basic) What spectroscopic techniques are recommended for analyzing this compound purity, and how are they validated?

Answer:

- ICP-OES: Quantifies Li, Cr, and impurities (e.g., Fe) after acid digestion .

- UV-Vis Spectroscopy: Measures Cr(VI) absorbance at 350–450 nm (ε = ~4,800 L·mol⁻¹·cm⁻¹) in acidic media.

- Validation: Calibrate with certified reference materials (CRMs) and perform spike-recovery tests (target: 95–105% recovery) .

Q. (Advanced) How can researchers resolve contradictions in reported electrochemical properties of this compound, such as redox potentials?

Answer: Discrepancies may arise from electrolyte composition or reference electrode inconsistencies. Methodological steps:

- Standardized Conditions: Use 1 M H₂SO₄ as the electrolyte and a Ag/AgCl reference electrode.

- Cyclic Voltammetry: Scan potentials from -0.5 V to +1.5 V (vs. Ag/AgCl) to identify Cr(VI)/Cr(III) reduction peaks.

- Cross-Validation: Compare results with thermodynamic data (e.g., Nernst equation predictions) .

Q. (Advanced) What strategies minimize environmental impact when disposing of this compound waste?

Answer:

- Reduction of Cr(VI) to Cr(III): Treat waste with ascorbic acid or NaHSO₃ at pH 2–3 until orange solution turns green.

- Precipitation: Neutralize to pH 8–9 to form Cr(OH)₃, which is less toxic and can be filtered .

- Documentation: Track waste volumes and disposal methods per EPA/OSHA guidelines .

Q. (Advanced) How does this compound’s oxidizing capacity vary in non-aqueous solvents, and what experimental designs are optimal?

Answer:

- Solvent Selection: Test in polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility.

- Reaction Monitoring: Use in-situ FTIR or GC-MS to track substrate oxidation (e.g., benzyl alcohol to benzaldehyde).

- Kinetic Studies: Vary solvent dielectric constant and measure rate constants to establish structure-reactivity relationships .

Q. (Basic) What are the key OSHA compliance requirements for laboratories using this compound?

Answer:

- Regulated Areas: Designate and label zones where Li₂Cr₂O₇ is handled .

- Exposure Monitoring: Conduct air sampling every 6 months if Cr(VI) levels exceed 2.5 µg/m³ .

- Medical Surveillance: Offer annual blood/urine tests for Cr(VI) exposure to lab personnel .

Q. (Advanced) How can computational modeling complement experimental studies of this compound’s redox behavior?

Answer:

Propiedades

IUPAC Name |

dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Li.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGSRACCZFMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Cr2O7, Cr2Li2O7 | |

| Record name | lithium dichromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999) | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes 368.6 °F (USCG, 1999) | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.34 at 86 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13843-81-7 | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium dichromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013843817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C9VO53SW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

266 °F (USCG, 1999) | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.